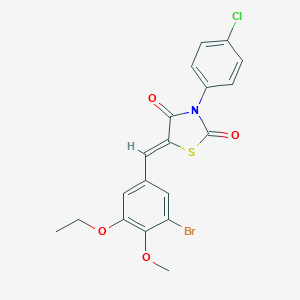
5-(3-Bromo-5-ethoxy-4-methoxybenzylidene)-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Bromo-5-ethoxy-4-methoxybenzylidene)-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione, also known as BEMT, is a synthetic compound that has been extensively studied for its potential therapeutic applications. BEMT belongs to the class of thiazolidinediones, which are known to exhibit a variety of biological activities, including anti-inflammatory, antitumor, and antidiabetic effects.
Mécanisme D'action
The mechanism of action of 5-(3-Bromo-5-ethoxy-4-methoxybenzylidene)-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione is not fully understood. However, it has been proposed that this compound exerts its antitumor effects by inducing apoptosis and inhibiting cell proliferation. This compound has been found to activate the caspase-3 pathway, which is involved in the induction of apoptosis. This compound has also been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell proliferation. In addition, this compound has been found to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects
This compound has been found to exhibit a variety of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been found to improve insulin sensitivity and reduce blood glucose levels. In addition, this compound has been shown to exhibit antioxidant effects by reducing the production of reactive oxygen species (ROS) and increasing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).
Avantages Et Limitations Des Expériences En Laboratoire
5-(3-Bromo-5-ethoxy-4-methoxybenzylidene)-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione has several advantages for lab experiments. It is easy to synthesize and is available in good yield. This compound is also stable under normal laboratory conditions and can be stored for extended periods of time. However, this compound has some limitations for lab experiments. It is highly insoluble in water, which makes it difficult to use in aqueous-based assays. This compound is also highly lipophilic, which may affect its bioavailability and pharmacokinetics.
Orientations Futures
There are several future directions for the study of 5-(3-Bromo-5-ethoxy-4-methoxybenzylidene)-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione. One potential direction is to investigate the molecular mechanism of this compound's anti-inflammatory effects. Another potential direction is to investigate the potential of this compound as a therapeutic agent for diabetes. In addition, further studies are needed to investigate the potential of this compound as a chemotherapeutic agent for cancer. Finally, the development of more water-soluble and bioavailable derivatives of this compound may lead to the development of more effective drugs.
Méthodes De Synthèse
5-(3-Bromo-5-ethoxy-4-methoxybenzylidene)-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione can be synthesized using a one-pot three-component reaction. The reaction involves the condensation of 3-bromo-5-ethoxy-4-methoxybenzaldehyde, 4-chlorophenylacetic acid, and thiosemicarbazide in the presence of a catalytic amount of acetic acid. The reaction proceeds smoothly at room temperature and yields this compound as a yellow crystalline solid in good yield.
Applications De Recherche Scientifique
5-(3-Bromo-5-ethoxy-4-methoxybenzylidene)-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione has been extensively studied for its potential therapeutic applications. It has been shown to exhibit a variety of biological activities, including antitumor, anti-inflammatory, and antidiabetic effects. This compound has been found to be effective against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, this compound has been found to exhibit antidiabetic effects by improving insulin sensitivity and reducing blood glucose levels.
Propriétés
Formule moléculaire |
C19H15BrClNO4S |
|---|---|
Poids moléculaire |
468.7 g/mol |
Nom IUPAC |
(5Z)-5-[(3-bromo-5-ethoxy-4-methoxyphenyl)methylidene]-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C19H15BrClNO4S/c1-3-26-15-9-11(8-14(20)17(15)25-2)10-16-18(23)22(19(24)27-16)13-6-4-12(21)5-7-13/h4-10H,3H2,1-2H3/b16-10- |
Clé InChI |
TZUAGRVXSKSCSB-YBEGLDIGSA-N |
SMILES isomérique |
CCOC1=C(C(=CC(=C1)/C=C\2/C(=O)N(C(=O)S2)C3=CC=C(C=C3)Cl)Br)OC |
SMILES |
CCOC1=C(C(=CC(=C1)C=C2C(=O)N(C(=O)S2)C3=CC=C(C=C3)Cl)Br)OC |
SMILES canonique |
CCOC1=C(C(=CC(=C1)C=C2C(=O)N(C(=O)S2)C3=CC=C(C=C3)Cl)Br)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(5-Bromo-2-hydroxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one](/img/structure/B301073.png)
![5-(3-Chloro-5-ethoxy-4-hydroxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one](/img/structure/B301074.png)
![2-[(4-Ethoxyphenyl)imino]-3-ethyl-5-{[5-(phenylsulfanyl)-2-furyl]methylene}-1,3-thiazolidin-4-one](/img/structure/B301076.png)
![{4-[(Z)-{(2E)-2-[(4-ethoxyphenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl]-2-methoxyphenoxy}acetic acid](/img/structure/B301077.png)
![{4-[(Z)-{(2E)-2-[(4-ethoxyphenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl]phenoxy}acetic acid](/img/structure/B301079.png)
![5-(3,5-Dichloro-2-hydroxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one](/img/structure/B301080.png)
![2-[(4-Ethoxyphenyl)imino]-3-ethyl-5-(2-hydroxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B301082.png)
![5-[4-(Allyloxy)-3-chlorobenzylidene]-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one](/img/structure/B301083.png)
![5-(2-Chloro-4,5-dimethoxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one](/img/structure/B301085.png)
![5-(5-Chloro-2-hydroxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one](/img/structure/B301087.png)
![Methyl 4-({2-[(4-ethoxyphenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoate](/img/structure/B301088.png)
![2-[(4-Ethoxyphenyl)imino]-5-[3-ethoxy-4-(2-propynyloxy)benzylidene]-3-ethyl-1,3-thiazolidin-4-one](/img/structure/B301089.png)
![(2E,5Z)-5-[4-(diethylamino)-2-methoxybenzylidene]-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one](/img/structure/B301092.png)
![2-[(4-ethoxyphenyl)imino]-3-ethyl-5-[(1-{4-nitrophenyl}-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-1,3-thiazolidin-4-one](/img/structure/B301093.png)